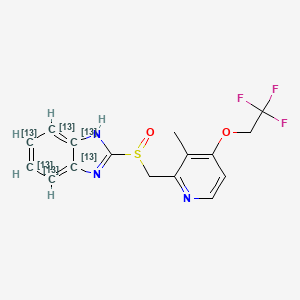![molecular formula C11H7ClO4S B13828464 Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate CAS No. 478400-02-1](/img/structure/B13828464.png)
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is a chemical compound with the molecular formula C11H7ClO4S and a molecular weight of 270.68888 g/mol. This compound is known for its unique structure, which includes a thieno[2,3-F][1,3]benzodioxole core with a chlorine atom at the 7th position and a methyl ester group at the 6th position. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate typically involves the following steps:
Formation of the Thieno[2,3-F][1,3]benzodioxole Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-F][1,3]benzodioxole core.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6th position to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thieno[2,3-F][1,3]benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate can be compared with other similar compounds, such as:
Methyl 7-bromothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 7-fluorothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 7-iodothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Propiedades
Número CAS |
478400-02-1 |
|---|---|
Fórmula molecular |
C11H7ClO4S |
Peso molecular |
270.69 g/mol |
Nombre IUPAC |
methyl 7-chlorothieno[2,3-f][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C11H7ClO4S/c1-14-11(13)10-9(12)5-2-6-7(16-4-15-6)3-8(5)17-10/h2-3H,4H2,1H3 |
Clave InChI |
AJSYYVMAAHXWRV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC3=C(C=C2S1)OCO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


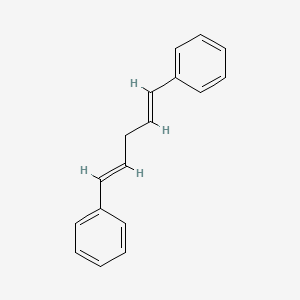
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
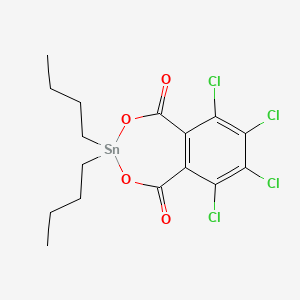
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
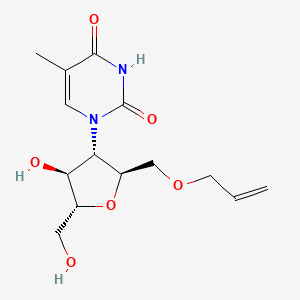
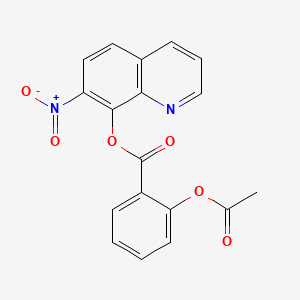
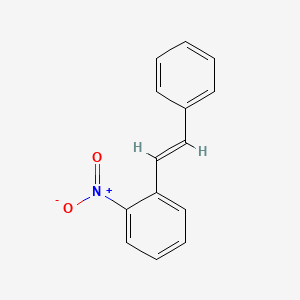
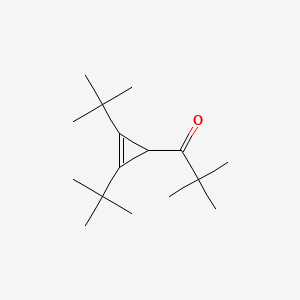
![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

